2-(10H-Phenoxazin-10-YL)phenol
Description
2-(10H-Phenoxazin-10-YL)phenol is a heterocyclic compound featuring a phenoxazine core fused to a phenolic hydroxyl group. Phenoxazine derivatives are structurally analogous to phenothiazines but replace the sulfur atom with oxygen, altering their electronic and biological properties . This compound is synthesized via homodimerization of anilines through a synchronous double direct oxidative amination reaction, a method distinct from traditional alkylation or coupling strategies . Its unique structure combines electron-rich aromatic systems (phenoxazine and phenol), making it valuable in materials science, particularly in studies of ultralong organic phosphorescence and aggregation-induced emission (AIE) .
Properties
CAS No. |
63062-44-2 |
|---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-phenoxazin-10-ylphenol |
InChI |
InChI=1S/C18H13NO2/c20-16-10-4-1-7-13(16)19-14-8-2-5-11-17(14)21-18-12-6-3-9-15(18)19/h1-12,20H |
InChI Key |
LACMZCOPCRUYHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10H-Phenoxazin-10-YL)phenol typically involves the condensation of 2-aminophenol with catechol . The reaction is carried out in the presence of iodine and diphenyl ether as a solvent at temperatures ranging from 250 to 280°C . The resulting product is then purified using chromatography on silica gel with dichloromethane/ethyl acetate/petroleum ether as the eluent .
Industrial Production Methods
Industrial production methods for phenoxazine derivatives often involve large-scale condensation reactions using high-boiling solvents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(10H-Phenoxazin-10-YL)phenol undergoes various chemical reactions, including:
Oxidation: Phenols are easily oxidized to quinones by agents such as sodium dichromate and chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is ortho- and para-directing, making the aromatic ring highly reactive towards electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na₂Cr₂O₇), chromium trioxide (CrO₃), and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Electrophilic Substitution: Reagents such as bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are used under mild conditions.
Major Products
Oxidation: Produces quinones such as para-benzoquinone.
Reduction: Produces hydroquinones.
Electrophilic Substitution: Produces substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(10H-Phenoxazin-10-YL)phenol has a wide range of applications in various fields:
Mechanism of Action
The mechanism of action of 2-(10H-Phenoxazin-10-YL)phenol involves its interaction with various molecular targets and pathways. For instance, actinomycin D, which contains a phenoxazine moiety, binds to DNA and inhibits RNA synthesis, thereby exerting its anticancer effects . The compound also interacts with peroxisome proliferator-activated receptors, influencing gene expression and metabolic pathways .
Comparison with Similar Compounds
Key Insights :
- Phenoxazine vs. Phenothiazine: The oxygen atom in phenoxazine increases electron density compared to sulfur in phenothiazines, affecting redox behavior and photophysical properties .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) reduce HOMO-LUMO gaps, while hydroxyl or acetic acid groups enhance solubility and intermolecular interactions .
Key Insights :
- The oxidative homodimerization method for this compound avoids heavy-metal catalysts, aligning with green chemistry principles .
- Low yields in Sonogashira coupling (e.g., ) highlight challenges in steric hindrance for ethynyl-substituted derivatives.
Key Insights :
- Phenoxazine derivatives like PXZA excel in optoelectronics due to extended π-conjugation , while phenothiazines dominate in neuropharmacology .
- The phenolic group in this compound may confer antioxidant properties, though specific studies are lacking.
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